molecular formula C12H20ClNO2S B027158 2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride CAS No. 681160-71-4

2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride

Cat. No. B027158
M. Wt: 277.81 g/mol
InChI Key: SMKRCPGGWNAUJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Dimethoxy-4-(ethylthio)phenethylamine (referred to as 2C-T-2 in literature) involves multiple steps, including sulfonyl chloration, reduction, etherization, and the Vilsmeier reaction starting from 1,4-dimethoxybenzene. These processes lead to the formation of the target molecule with specified functional groups contributing to its psychoactive properties (Z. Zhimin, 2003).

Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride is characterized by its phenethylamine backbone substituted at the 2 and 5 positions with methoxy groups and at the 4 position with an ethylthio group. This structure is critical for its activity, affecting its pharmacokinetics and interaction with biological targets.

Chemical Reactions and Properties

The compound undergoes various metabolic reactions in the body, including sulfoxidation, N-acetylation, hydroxylation, demethylation, and conjugation with glucuronide or sulfate. These metabolic pathways indicate the compound's reactivity and how it is processed and eliminated from the body (Denis S. Theobald et al., 2005).

Scientific Research Applications

  • Analytical Chemistry Applications : Tsai et al. (2006) demonstrated the use of capillary electrophoresis-fluorescence detection for the separation and on-line sample concentration of phenethylamine designer drugs, including 2C-T-2. This method showed potential for highly sensitive analysis and detection of these compounds in complex samples like urine (Tsai et al., 2006).

  • Forensic Science and Toxicology : Nieddu et al. (2015) developed a method for the simultaneous determination of 11 illicit phenethylamines, including 2C-T-2, in hair samples. This research is significant for forensic and toxicological purposes, especially in drug abuse history analysis and postmortem toxicology (Nieddu et al., 2015).

  • Drug Metabolism Studies : Theobald et al. (2005) investigated the metabolism of 2C-T-2 in rat urine using gas chromatography/mass spectrometry. This study provides insights into the metabolic pathways of 2C-T-2, which is essential for drug metabolism and pharmacokinetic research (Theobald et al., 2005).

  • Development of Internal Standards : Xu and Chen (2006) described the synthesis of deuterium labeled phenethylamine derivatives, including 2C-T-2. These labeled compounds are crucial as internal standards in analytical methods like gas chromatography-mass spectrometry, enhancing the accuracy and precision of quantitative analyses (Xu & Chen, 2006).

  • Neurochemical Pharmacology : Eshleman et al. (2013) conducted a study on the behavioral and neurochemical pharmacology of psychoactive substituted phenethylamines, including 2C-T-2. This research is important for understanding the effects of these compounds on neural receptors and transporters, contributing to neuropharmacology and psychopharmacology fields (Eshleman et al., 2013).

Future Directions

2,5-Dimethoxy-4-(ethylthio)phenethylamine is now being used in serious neurological research . There is a great need for updated comprehensive analytical methods, particularly when analyzing biological matrices, both traditional and alternative ones, for the search of newly emerging designer drugs .

properties

IUPAC Name

2-(4-ethylsulfanyl-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S.ClH/c1-4-16-12-8-10(14-2)9(5-6-13)7-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKRCPGGWNAUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C(=C1)OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647455
Record name 2-[4-(Ethylthio)-2,5-dimethoxyphenyl]ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride

CAS RN

681160-71-4
Record name 4-Ethylthio-2,5-dimethoxyphenethylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681160-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681160714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(Ethylthio)-2,5-dimethoxyphenyl]ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2C-T-2 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A79ID014F5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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